Ala-Arg-Pro-Ala-Lys

描述

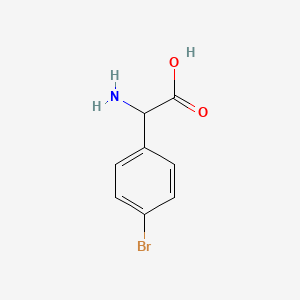

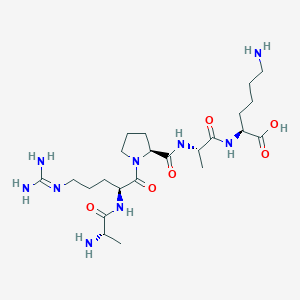

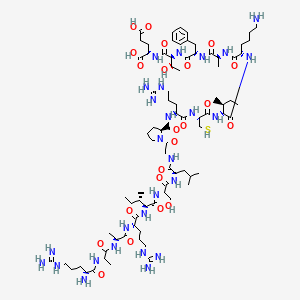

“Ala-Arg-Pro-Ala-Lys” is a peptide composed of five amino acids: Alanine (Ala), Arginine (Arg), Proline (Pro), Alanine (Ala), and Lysine (Lys). Peptides are short chains of amino acids linked by peptide bonds. They play various roles in the body, including acting as hormones, neurotransmitters, and cell signaling molecules .

Synthesis Analysis

Peptides like “Ala-Arg-Pro-Ala-Lys” can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide synthesis . The process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble resin particles. The peptide Ala-Arg-Pro-Ala-Lys can be synthesized using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase strategy .Chemical Reactions Analysis

Peptides undergo various chemical reactions, most notably the formation and breaking of peptide bonds. The formation of a peptide bond is a dehydration synthesis reaction, where a water molecule is removed. The breaking of a peptide bond, on the other hand, is a hydrolysis reaction, where a water molecule is added .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by its amino acid composition. For example, peptides rich in certain amino acids like Ala, Arg, Gly, Pro, Trp, and Val are positively selected under guanine-cytosine (GC) pressure .科学研究应用

溶栓活性

Ala-Arg-Pro-Ala-Lys (ARPAK),也称为 P6A,及其类似物表现出显著的溶栓活性。ARPAK 中的 Pro-Ala-Lys (PAK) 序列对于此活性至关重要。Zhao 等人 (2007) 合成了 ARPAK 及其类似物,评估了它们在体外和体内的溶栓特性。他们发现 PAK 形成的 β 转角结构对于溶栓活性至关重要,表明溶栓的纤溶酶原依赖性途径 (Zhao 等人,2007)。

Zhao 等人 (2004) 的另一项研究探索了 Pro-Ala-Lys-OH 在 P6A 和相关寡肽中溶栓活性的序列特异性。该研究证实了 Pro-Ala-Lys-OH 中特定的氨基酸组成和序列对于溶栓活性至关重要,表明其在 P6A 和相关肽中作为药效团的作用 (Zhao 等人,2004)。

代谢物和生物测定

Zhao 等人 (2003) 使用 HPLC/ESI/MS 从体内血液样本中鉴定了 ARPAK 的几种代谢物,例如 Arg-Pro-Ala-Lys-OH 和 Pro-Ala-Lys-OH。他们发现某些代谢物表现出显着的溶栓活性,表明特定序列在 ARPAK 中对其生物活性很重要 (Zhao 等人,2003)。

与蛋白激酶 C 的相互作用

O'Brian 等人 (1984) 研究了含有与 ARPAK 相似序列的合成肽与蛋白激酶 C 的相互作用。他们发现具有多个碱性残基后跟 Ala-Ser 的肽可以作为蛋白激酶 C 磷酸化的底物,表明类似序列在蛋白质相互作用中具有潜在作用 (O'Brian 等人,1984)。

安全和危害

未来方向

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N9O6/c1-13(25)18(33)30-15(8-5-11-28-23(26)27)21(36)32-12-6-9-17(32)20(35)29-14(2)19(34)31-16(22(37)38)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,37,38)(H4,26,27,28)/t13-,14-,15-,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCMUACTOZLBLC-WOYTXXSLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N9O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ala-Arg-Pro-Ala-Lys | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)